molecular formula C22H26N2O B2536397 3-((4-methoxyphenyl)(piperidin-1-yl)methyl)-2-methyl-1H-indole CAS No. 537012-31-0

3-((4-methoxyphenyl)(piperidin-1-yl)methyl)-2-methyl-1H-indole

Cat. No.: B2536397
CAS No.: 537012-31-0
M. Wt: 334.463
InChI Key: VLCZJVCINUKQMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-methoxyphenyl)(piperidin-1-yl)methyl)-2-methyl-1H-indole is a complex organic compound that features a combination of indole, piperidine, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-methoxyphenyl)(piperidin-1-yl)methyl)-2-methyl-1H-indole typically involves multi-step organic reactions. One common method involves the Mannich reaction, where a methoxyphenyl group is introduced to the indole core via a piperidine intermediate. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized to minimize waste and reduce production costs, often involving the use of green chemistry principles to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-((4-methoxyphenyl)(piperidin-1-yl)methyl)-2-methyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups to the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-((4-methoxyphenyl)(piperidin-1-yl)methyl)-2-methyl-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its interactions with biological targets.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-methoxyphenyl)(piperidin-1-yl)methyl)-1H-indole
  • 3-((4-bromophenyl)(piperidin-1-yl)methyl)-2-methyl-1H-indole
  • 4-((4-methoxyphenyl)(piperidin-1-yl)methyl)-2-methyl-1H-indole

Uniqueness

3-((4-methoxyphenyl)(piperidin-1-yl)methyl)-2-methyl-1H-indole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 3-((4-methoxyphenyl)(piperidin-1-yl)methyl)-2-methyl-1H-indole is a synthetic derivative of indole, which has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H24N2O\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}

This structure features a methoxyphenyl group and a piperidine moiety, which are critical for its biological interactions.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing piperidine rings have shown promising results against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (mg/mL)Active Against
Compound A0.0039S. aureus
Compound B0.025E. coli
Compound C0.015P. aeruginosa

These studies indicate that modifications on the piperidine ring enhance antibacterial activity, with electron-donating groups generally increasing efficacy .

Antifungal Activity

In addition to antibacterial effects, related indole derivatives have demonstrated antifungal properties. For example, certain piperidine derivatives were tested against various fungal strains with notable results.

Table 2: Antifungal Activity

Compound NameMIC (mg/mL)Active Against
Compound D0.005C. albicans
Compound E0.010A. niger

These findings suggest that the structural features of the compound contribute to its ability to inhibit fungal growth effectively .

Anticancer Activity

The anticancer potential of indole derivatives has been widely studied, particularly in relation to their ability to inhibit tumor cell proliferation. Compounds similar to this compound have shown effectiveness against various cancer cell lines.

Table 3: Anticancer Activity

Cell LineIC50 (µM)Compound Tested
MDA-MB-231 (Breast)10Indole Derivative A
HepG2 (Liver)15Indole Derivative B
A549 (Lung)12Indole Derivative C

In vitro studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest .

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

  • Study on Antibacterial Efficacy : A study published in MDPI evaluated a series of piperidine derivatives, reporting significant antibacterial activity against S. aureus and E. coli with MIC values as low as 0.0039 mg/mL .
  • Antifungal Testing : Research conducted on various indole derivatives found that specific modifications led to enhanced antifungal activity against C. albicans and A. niger, suggesting that structural optimization can yield potent antifungal agents .
  • Anticancer Investigations : A comprehensive study assessed multiple indole derivatives for their anticancer properties, revealing that those with methoxy substituents exhibited superior activity against breast and liver cancer cell lines compared to their unsubstituted counterparts .

Properties

IUPAC Name

3-[(4-methoxyphenyl)-piperidin-1-ylmethyl]-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O/c1-16-21(19-8-4-5-9-20(19)23-16)22(24-14-6-3-7-15-24)17-10-12-18(25-2)13-11-17/h4-5,8-13,22-23H,3,6-7,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCZJVCINUKQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)OC)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.